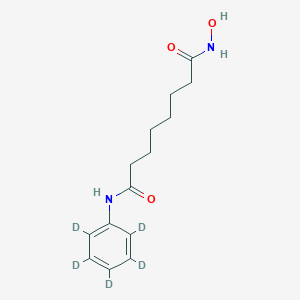

Suberoylanilide-d5 Hydroxamic Acid

Overview

Description

Synthesis Analysis

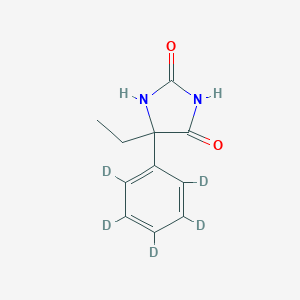

The synthesis of SAHA has been refined over the years to improve yield and purity. Gediya et al. (2005) developed a high-yield synthesis process for SAHA, providing the product in 79.8% yield. This synthesis involves a procedure starting from N-hydroxy-N(1)-phenyloctanediamide, emphasizing SAHA's role as a potent inhibitor of histone deacetylase, inducing differentiation and apoptosis in cancer cells while suppressing their growth (Gediya et al., 2005).

Molecular Structure Analysis

The molecular structure of SAHA has been studied in detail, revealing its interaction with metal ions and the formation of complexes. Griffith et al. (2011) reported the X-ray crystal structure of SAHA and its solid-state and solution studies with Zn(II), Ni(II), Cu(II), and Fe(III) complexes. These studies show that SAHA forms tris-hydroxamato complex with Fe(III) and bis-hydroxamato complexes with the other metals, highlighting the bidentate coordination mode of the hydroxamato moiety in SAHA (Griffith et al., 2011).

Scientific Research Applications

Neuroplasticity

- Scientific Field : Neurology

- Application Summary : SAHA is a driver molecule of neuroplasticity, which is a crucial property of the central nervous system to change its activity in response to intrinsic or extrinsic stimuli .

- Methods of Application : SAHA, a pan-histone deacetylase inhibitor, modulates and promotes neuroplasticity in healthy and disease conditions . It regulates the expression of neuronal genes and microtubule dynamics, induces neurite outgrowth and spine density, and enhances synaptic transmission and potentiation .

- Results : SAHA has been shown to improve memory, learning, and behavior, and correct faulty neuronal functioning .

Histone Deacetylase Inhibition

- Scientific Field : Biochemistry

- Application Summary : SAHA acts as a Histone Deacetylase (HDAC) inhibitor .

- Methods of Application : SAHA inhibits HDACs, which play a key role in gene transcription . Inhibition of HDACs can lead to cell differentiation, apoptosis, and cell cycle arrest .

- Results : Most of the compounds displayed good to excellent inhibitory activity against HDACs and in many cases showed antiproliferative activity against human cancer cell lines .

DNA Damage Response

- Scientific Field : Genetics

- Application Summary : SAHA influences the DNA damage response .

- Methods of Application : SAHA influences the DNA damage response through the acetylation of key DNA repair and checkpoint proteins .

- Results : The specific results or outcomes of this application are not provided in the source .

Neuroprotection

- Scientific Field : Neurology

- Application Summary : SAHA protects dopaminergic neurons from neurotoxin-induced damage .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

Autophagy Regulation

- Scientific Field : Cellular Biology

- Application Summary : SAHA plays a role in the regulation of autophagy, a cellular process involved in the degradation and recycling of cellular components .

- Methods of Application : SAHA increases the activity of ULK1 complex, which is the most upstream component in the core autophagy pathway and suppresses the mammalian target of rapamycin (mTOR), which in turn inhibits autophagy induction .

- Results : The specific results or outcomes of this application are not provided in the source .

Anticancer Activity

- Scientific Field : Oncology

- Application Summary : SAHA has shown potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs) .

- Methods of Application : SAHA inhibits HDACs, enzymes that play a key role in gene transcription . Inhibition of HDACs can lead to cell differentiation, apoptosis, and cell cycle arrest .

- Results : Most of the compounds displayed good to excellent inhibitory activity against HDACs and in many cases showed antiproliferative activity against human cancer cell lines .

Epigenetic Regulation

- Scientific Field : Epigenetics

- Application Summary : SAHA is known to be an epi-driver that primes neuroplasticity, a crucial property of the central nervous system to change its activity in response to intrinsic or extrinsic stimuli .

- Methods of Application : SAHA, a pan-histone deacetylase inhibitor, modulates and promotes neuroplasticity in healthy and disease conditions . It positively regulates the expression of neuronal genes and microtubule dynamics, induces neurite outgrowth and spine density, and enhances synaptic transmission and potentiation .

- Results : In vitro and in vivo data underline how SAHA improves memory, learning and behavior, and corrects faulty neuronal functioning .

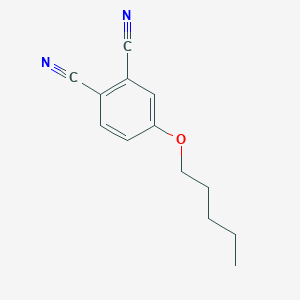

Synthesis of Analogs

- Scientific Field : Organic Chemistry

- Application Summary : SAHA analogs with heteroaryl amide group and different chain length have been synthesized .

- Methods of Application : The phenyl group (the surface recognition moiety, CAP) of SAHA has been replaced by an azaheterocycle through a direct bond with amide nitrogen atom, and the methylene chain in the linker region is of variable length .

- Results : Most of the compounds displayed good to excellent inhibitory activity against HDACs and in many cases showed antiproliferative activity against human cancer cell lines .

Safety And Hazards

Future Directions

properties

IUPAC Name |

N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)/i3D,4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEXFXRVDQXREF-YQYLVRRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suberoylanilide-d5 Hydroxamic Acid | |

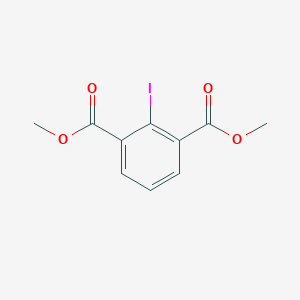

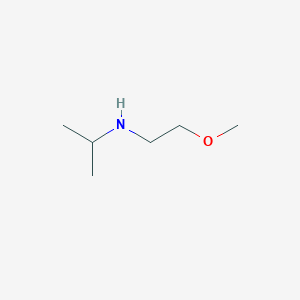

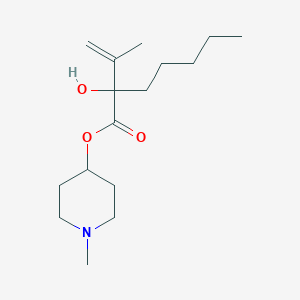

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

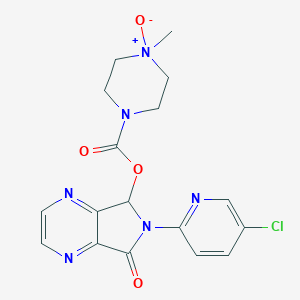

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)